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Compound of Interest

Compound Name: Boc-NH-PEG7-azide

Cat. No.: B611225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-NH-PEG7-azide is a valuable heterobifunctional linker commonly employed in the fields of

bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting

Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis,

purification, and characterization, intended to equip researchers with the necessary technical

details for its successful preparation and application. The molecule features a Boc-protected

amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG

chain enhances solubility and provides spatial separation, the Boc-protected amine allows for

selective deprotection and subsequent conjugation, and the azide group enables efficient

ligation via click chemistry.

Synthesis of Boc-NH-PEG7-azide
The synthesis of Boc-NH-PEG7-azide is typically achieved through a two-step process starting

from the commercially available Boc-NH-PEG7-OH. The first step involves the conversion of

the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is

the nucleophilic substitution of the mesylate with an azide salt.

Experimental Protocols
Step 1: Mesylation of Boc-NH-PEG7-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611225?utm_src=pdf-interest
https://www.benchchem.com/product/b611225?utm_src=pdf-body
https://www.benchchem.com/product/b611225?utm_src=pdf-body
https://www.benchchem.com/product/b611225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This procedure converts the terminal alcohol of Boc-NH-PEG7-OH into a methanesulfonate

(mesylate) ester, which is an excellent leaving group for the subsequent azidation step.

Materials:

Boc-NH-PEG7-OH

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Methanesulfonyl chloride (MsCl)

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Round-bottom flask

Ice bath

Separatory funnel

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (argon or nitrogen).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
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Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator to yield Boc-NH-PEG7-OMs as a crude product. This

intermediate is often used directly in the next step without further purification.

Step 2: Azidation of Boc-NH-PEG7-OMs

This step involves the nucleophilic displacement of the mesylate group with sodium azide to

introduce the terminal azide functionality.

Materials:

Boc-NH-PEG7-OMs (crude from Step 1)

Anhydrous Dimethylformamide (DMF)

Sodium azide (NaN₃)

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Round-bottom flask

Heating mantle or oil bath

Dichloromethane (DCM)
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Deionized water

Separatory funnel

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

Dissolve the crude Boc-NH-PEG7-OMs (1 equivalent) in anhydrous DMF in a round-

bottom flask under an inert atmosphere.

Add sodium azide (3-5 equivalents) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction

progress by TLC.

After completion, cool the reaction mixture to room temperature and dilute with DCM.

Wash the organic mixture several times with deionized water to remove DMF and excess

sodium azide, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude Boc-NH-PEG7-azide.

Purification of Boc-NH-PEG7-azide
The crude product is purified by silica gel column chromatography to obtain the final product

with high purity.

Materials:

Crude Boc-NH-PEG7-azide

Silica gel (for column chromatography)
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Eluent system (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol gradient)

Glass column

Fraction collector or test tubes

Thin Layer Chromatography (TLC) plates and chamber

UV lamp for TLC visualization (or appropriate staining solution)

Rotary evaporator

Procedure:

Prepare a silica gel column using a suitable slurry packing method with the chosen eluent

system. A gradient of increasing polarity is often effective. A common starting point is a

mixture of ethyl acetate and hexane (e.g., starting from 20% ethyl acetate in hexane and

gradually increasing the polarity).

Dissolve the crude Boc-NH-PEG7-azide in a minimal amount of the eluent or DCM.

Load the sample onto the top of the silica gel column.

Elute the column with the chosen solvent system, collecting fractions.

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the

purified Boc-NH-PEG7-azide.

Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and

characterization of Boc-NH-PEG7-azide.
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Compound Molecular Formula
Molecular Weight (

g/mol )
CAS Number

Boc-NH-PEG7-OH C₁₉H₃₉NO₉ 425.51 1292268-13-3

Boc-NH-PEG7-azide C₁₉H₃₈N₄O₈ 450.53 206265-96-5

Reaction

Step

Typical

Reagents

Typical

Solvent

Typical

Temperature

Typical

Reaction

Time

Typical Yield

Mesylation MsCl, TEA DCM 0 °C to RT 2-4 hours >90% (crude)

Azidation NaN₃ DMF 60-80 °C 12-24 hours 70-90%

Purification Silica Gel

Ethyl

Acetate/Hexa

ne

Room

Temperature
-

60-80%

(overall)

¹H NMR (400 MHz,

CDCl₃) δ (ppm)
Assignment Multiplicity Integration

~5.0 -NH- (Boc) br s 1H

~3.64
-O-CH₂-CH₂-O- (PEG

backbone)
s 24H

~3.38 -CH₂-N₃ t 2H

~3.3-3.4 -CH₂-NH- m 2H

~1.44 -C(CH₃)₃ (Boc) s 9H

Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for Boc-NH-PEG7-azide.
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Step 1: Mesylation Step 2: Azidation Purification

Boc-NH-PEG7-OH MsCl, TEA
DCM, 0°C Boc-NH-PEG7-OMs NaN₃

DMF, 60-80°C Crude Product Silica Gel
Chromatography Boc-NH-PEG7-azide

Click to download full resolution via product page

Caption: Synthesis workflow for Boc-NH-PEG7-azide.

Application in PROTAC Signaling Pathway
Boc-NH-PEG7-azide serves as a linker to connect a target protein binder and an E3 ligase

ligand in a PROTAC molecule. The following diagram illustrates the general mechanism of

action for a PROTAC, using the Androgen Receptor (AR) as an example target protein, which

is relevant for PROTACs like ARV-110.
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Caption: PROTAC mechanism of action.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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